molecular formula C17H12O7 B1206726 2,3-Epoxyaflatoxin B1 CAS No. 42583-46-0

2,3-Epoxyaflatoxin B1

Cat. No.: B1206726
CAS No.: 42583-46-0
M. Wt: 328.27 g/mol
InChI Key: KHBXRZGALJGBPA-IRWJRLHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 3-Epoxyaflatoxin b1, also known as aflatoxin B1 8, 9-epoxide or afb epoxide, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 2, 3-Epoxyaflatoxin b1 is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2, 3-epoxyaflatoxin B1 is primarily located in the cytoplasm.
Aflatoxin B1 exo-8,9-epoxide is an aflatoxin. It has a role as a human metabolite.

Properties

CAS No.

42583-46-0

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

(3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione

InChI

InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1

InChI Key

KHBXRZGALJGBPA-IRWJRLHMSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1

42583-46-0

physical_description

Solid

Synonyms

AFB epoxide
AFB1-2,3-oxide
aflatoxin B1-2,3-oxide
aflatoxin B1-8,9-epoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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